molecular formula C15H11F3O2 B7963819 Methyl 2-[3-(trifluoromethyl)phenyl]benzoate

Methyl 2-[3-(trifluoromethyl)phenyl]benzoate

Cat. No.: B7963819
M. Wt: 280.24 g/mol
InChI Key: WFWGLLVCEDCLRQ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(trifluoromethyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(trifluoromethyl)phenyl]benzoate typically involves the esterification of 2-[3-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, such as enzyme activity or receptor binding, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(trifluoromethyl)phenyl]benzoate
  • Methyl 2-[2-(trifluoromethyl)phenyl]benzoate
  • Methyl 2-[3-(difluoromethyl)phenyl]benzoate

Uniqueness

Methyl 2-[3-(trifluoromethyl)phenyl]benzoate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers or analogs. The trifluoromethyl group also imparts unique electronic and steric properties, making this compound particularly valuable in various applications.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWGLLVCEDCLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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